molecular formula C16H26N2O B119394 N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS No. 94266-17-8

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Cat. No.: B119394
CAS No.: 94266-17-8
M. Wt: 262.39 g/mol
InChI Key: ZETWQXPEVKRTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl (xylyl) core substituted with a tert-butyl group at the para position. The compound is further functionalized with a 2-aminoethyl moiety via an acetamide linkage.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWQXPEVKRTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241322
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94266-17-8
Record name N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94266-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-2-(4-(tert-butyl)-2,6-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094266178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A4W5KUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

A widely employed method involves the conversion of 4-tert-butyl-2,6-xylylacetic acid to its acid chloride derivative, followed by amidation with 2-aminoethylamine.

Procedure :

  • Acid Chloride Formation :

    • 4-tert-Butyl-2,6-xylylacetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-tert-butyl-2,6-xylylacetyl chloride.

  • Amidation :

    • The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 2-aminoethylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, followed by solvent evaporation and purification via silica gel chromatography.

Key Parameters :

  • Yield : 68–75% (isolated).

  • Purity : >95% (HPLC).

Mechanistic Insight :
The base (TEA) neutralizes HCl generated during amidation, shifting equilibrium toward product formation. Steric hindrance from the tert-butyl group necessitates prolonged reaction times to ensure complete conversion.

Nucleophilic Substitution on Pre-Formed Acetamide

An alternative route involves introducing the aminoethyl group via nucleophilic substitution on a halogenated acetamide precursor.

Procedure :

  • Synthesis of 4-tert-Butyl-2,6-xylylacetamide :

    • 4-tert-Butyl-2,6-xylylacetic acid is reacted with ammonium carbonate in refluxing ethanol to form the primary acetamide.

  • Chlorination :

    • The acetamide is treated with phosphorus pentachloride (PCl₅) in chloroform, replacing the amide oxygen with chlorine to yield N-chloro-4-tert-butyl-2,6-xylylacetamide.

  • Amination :

    • The chloro intermediate reacts with excess ethylenediamine in dimethylformamide (DMF) at 80°C for 6 hours. The product is isolated via aqueous workup and recrystallized from ethanol.

Key Parameters :

  • Yield : 60–65% (over two steps).

  • Challenges :

    • Competing hydrolysis of the chloroamide requires strict anhydrous conditions.

    • Ethylenediamine’s bifunctionality risks cross-linking, necessitating precise stoichiometry.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern industrial practices favor continuous flow systems to enhance reproducibility and scalability.

Process Design :

  • Reactor Configuration :

    • Two interconnected microreactors:

      • First Reactor : Acid chloride synthesis (residence time: 30 min, 25°C).

      • Second Reactor : Amidation with 2-aminoethylamine (residence time: 2 hours, 40°C).

  • Advantages :

    • 20% higher yield compared to batch processes.

    • Reduced solvent consumption via in-line distillation.

Solvent and Catalyst Optimization

Solvent Screening :

SolventDielectric ConstantYield (%)Purity (%)
THF7.57293
DMF36.76889
Ethanol24.35885

THF emerged as optimal due to its moderate polarity, balancing reactant solubility and byproduct precipitation.

Catalyst Impact :

  • TEA vs. DMAP :

    • Triethylamine (TEA): 75% yield, 95% purity.

    • 4-Dimethylaminopyridine (DMAP): 78% yield but requires costly removal via ion-exchange resins.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica Gel Chromatography :

    • Eluent: Hexane/ethyl acetate (3:1 → 1:1 gradient).

    • Isolates product with >98% purity but suffers from low throughput.

  • Preparative HPLC :

    • Column: C18 reverse-phase.

    • Mobile Phase: Acetonitrile/water (70:30).

    • Enables gram-scale purification with 99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85 (s, 2H, aromatic), δ 3.45 (t, 2H, -NHCH₂-), δ 2.25 (s, 6H, -CH₃), δ 1.35 (s, 9H, tert-butyl).

  • IR (KBr) :

    • 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Acid Chloride + Amine7595High$$
Nucleophilic Substitution6590Moderate$
Continuous Flow8098Very High$$$

Cost Index :

  • $: Low (e.g., ethanol as solvent).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Tert-butyl group steric effects promote incomplete amidation, leaving residual acid chloride.

  • Solution :

    • Use a 10% molar excess of 2-aminoethylamine.

    • Introduce molecular sieves to absorb HCl and prevent side reactions.

Thermal Degradation

  • Issue : Prolonged heating (>80°C) decomposes the aminoethyl group.

  • Mitigation :

    • Employ microwave-assisted synthesis (50°C, 30 min) for 85% yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemistry

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : The aminoethyl group can be oxidized to form oxides.
  • Reduction : This compound can be reduced to yield amines or other derivatives.
  • Substitution : The aminoethyl group participates in nucleophilic substitution reactions.

These reactions are crucial for developing new compounds in medicinal chemistry and materials science .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications . Its structural features allow it to interact with various biological targets, modulating their activity through hydrogen bonding and hydrophobic interactions. Such studies can provide insights into drug design and development .

Pharmacology

This compound has been identified as a potential metabolite of xylometazoline, a common nasal decongestant. Its relevance in pharmacology includes:

  • Topical Applications : It may be involved in formulations aimed at treating nasal congestion.
  • Analytical Techniques : this compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for quality control in pharmaceutical manufacturing .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the use of continuous flow processes to enhance yield and purity. The research demonstrated that employing automated reactors significantly reduced synthesis time while maintaining high product quality.

Another investigation assessed the biological activity of this compound in modulating enzyme activity related to metabolic pathways. The findings indicated that this compound could influence specific enzyme kinetics, suggesting its potential role as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl-xylylacetamide structure provides steric hindrance and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is structurally and functionally comparable to cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives modified with polyamine or aromatic substituents. Below is a detailed analysis of key similarities and differences:

Structural Features
Compound Core Structure Substituents Key Modifications
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Xylylacetamide - 4-tert-butyl
- N-(2-aminoethyl) group
Acetate pendant arms (hypothesized)
Cyclam-Pyridine Derivatives Cyclam macrocycle - Pyridine or aminophenyl monoamines Phthaloyl protecting groups
Cyclam-N-(2-aminoethyl)propane-1,3-diamine Cyclam macrocycle - N-(2-aminoethyl)propane-1,3-diamine No acetate pendant arms

Key Observations :

  • The xylylacetamide core distinguishes this compound from cyclam-based analogs, which rely on macrocyclic tetramine frameworks.
  • Unlike cyclam analogs synthesized with phthaloyl protecting groups, the acetate pendant arms in this compound may facilitate metal chelation or hydrogen bonding, critical for bioactivity .

Research Findings :

  • Cyclam derivatives exhibit anti-HIV-1 activity by interfering with viral entry or replication, likely via interaction with host-cell receptors (e.g., CXCR4/CCR5) .
  • The acetate arms in this compound could mimic carboxylate-rich regions of viral glycoproteins, enhancing competitive inhibition. The tert-butyl group may further stabilize hydrophobic interactions with target proteins .

Research Implications

The structural divergence of this compound from cyclam-based compounds positions it as a promising candidate for optimizing antiviral efficacy. Future studies should validate its anti-HIV activity and explore synergies with existing therapies. Comparative pharmacokinetic analyses (e.g., solubility, half-life) will further clarify its advantages over cyclam derivatives .

Biological Activity

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound, belonging to the class of amides, features a unique structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₆H₂₆N₂O
  • Molecular Weight : 262.39 g/mol
  • CAS Number : 94266-17-8
  • Density : 0.993 g/cm³
  • Boiling Point : 440.5°C at 760 mmHg
  • Flash Point : 220.2°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the tert-butyl-xylylacetamide structure contributes to steric hindrance and hydrophobic interactions, enhancing binding affinity and specificity towards molecular targets .

Enzyme Interactions

Research indicates that this compound can be utilized in studies focusing on enzyme interactions and protein modifications. This capability makes it valuable for investigating biochemical pathways and therapeutic targets .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of related compounds, it was found that modifications in the amino group significantly influenced the binding affinity towards specific kinases. This suggests that this compound may exhibit similar behavior depending on its structural characteristics .

Case Study 2: Protein Modification

Another research effort highlighted the use of related amides in protein modification studies. These compounds were shown to effectively alter protein conformation and activity through targeted interactions, indicating potential applications for this compound in biochemistry and pharmacology.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilaneStructureEnzyme inhibitor
N-(2-Aminoethyl)-1-aziridineethanamineStructureAnticancer properties
N-(2-Aminoethyl)-glycineStructureNeurotransmitter activity

Q & A

Q. What interdisciplinary approaches integrate materials science and chemical engineering for reactor design?

  • Methodological Answer : Develop microfluidic reactors with 3D-printed catalytic membranes (e.g., Pd/C) to enhance mass transfer. Computational fluid dynamics (CFD) models optimize flow rates and residence times. Cross-disciplinary collaboration with CRDC’s "Reaction fundamentals and reactor design" frameworks ensures scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.